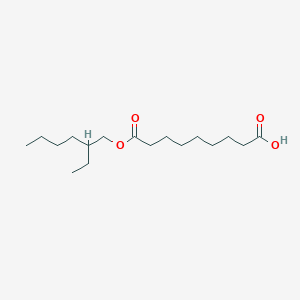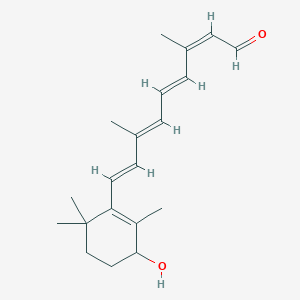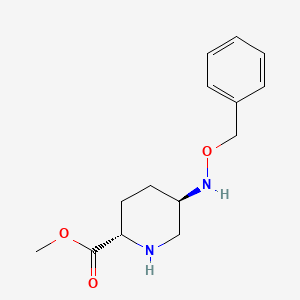
(1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₈N₄O₄ and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuraminidase Inhibitor Synthesis and Influenza Treatment
Synthesis Related to Zanamivir and Oseltamivir : The compound has been synthesized starting from natural siastatin B, indicating its relevance in creating inhibitors for influenza virus neuraminidases. This synthesis connects it to significant antiviral agents like zanamivir and oseltamivir, highlighting its importance in medicinal chemistry and drug development processes (Shitara et al., 2000).
Immune System Effects in Influenza Treatment : The compound, under the name RWJ-270201, has shown potent inhibition of influenza virus neuraminidase, effectively inhibiting infections in vitro and in animal models. Notably, its administration in mice did not significantly affect various immune parameters, suggesting its focused action on viral inhibition without broadly suppressing immune functions (Sidwell et al., 2001).
Advances in Neuraminidase Inhibitor Discovery : Continuous interest in neuraminidase inhibitors due to pandemic concerns has led to the development and synthesis of this compound, alongside other potent inhibitors. The synthesis details provided reinforce its importance in ongoing research to control influenza infections, reflecting the compound's contribution to expanding therapeutic options (Chand, 2005).
Research on Synthesis and Biological Evaluation
Synthetic Methodologies and Analogs : The research efforts include the synthesis of related compounds, showcasing a broader context of its application in designing and evaluating new antiviral agents. These synthetic approaches are crucial for generating analogs with potentially enhanced efficacy or reduced toxicity (Battistini et al., 2004).
Combination Treatments for Influenza : Investigating the compound in combination with other known antivirals like ribavirin has shown promise in enhancing therapeutic outcomes. This research underlines the potential of using combination therapies for more effective management of influenza virus infections (Smee et al., 2002).
作用機序
Target of Action
The primary target of (+)-ent-Peramivir is the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .
Mode of Action
(+)-ent-Peramivir acts as an inhibitor of the neuraminidase enzyme . By binding to this enzyme, it prevents the cleavage of sialic acid, which is necessary for the release of newly formed influenza viruses from the host cell . This inhibition effectively halts the spread of the virus within the host organism .
Biochemical Pathways
The primary biochemical pathway affected by (+)-ent-Peramivir is the viral replication cycle of the influenza virus. By inhibiting the neuraminidase enzyme, (+)-ent-Peramivir disrupts the final step of the viral replication cycle, which is the release of new virus particles from the host cell . This disruption prevents the spread of the virus to other cells and helps to contain the infection .
Pharmacokinetics
The pharmacokinetics of (+)-ent-Peramivir involve its absorption, distribution, metabolism, and excretion (ADME) properties. As an intravenous drug, (+)-ent-Peramivir is directly introduced into the bloodstream, bypassing the need for absorption from the gastrointestinal tract . It is distributed throughout the body, reaching the sites of influenza virus infection
Result of Action
The molecular and cellular effects of (+)-ent-Peramivir’s action include the inhibition of viral replication and the prevention of new virus particle release from infected cells . This results in a decrease in viral load and helps to alleviate the symptoms of influenza .
特性
IUPAC Name |
(1R,2R,3R,4S)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQDFNLINLXZLB-SJHCENCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)


![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)




![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)